REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9](Cl)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Cl-:15].[Al+3].[Cl-].[Cl-].Cl>ClC1C=CC=CC=1>[Cl:15][C:5]1[CH:14]=[CH:13][C:8]([S:9]([C:8]2[CH:13]=[CH:14][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)(=[O:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
70.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The chlorobenzene was removed by decantation
|
Type
|
ADDITION
|
Details
|
the residue diluted with ether
|
Type
|
FILTRATION
|
Details
|
The resulting gummy solid was recovered by filtration
|
Type
|
ADDITION
|
Details
|
treated with dilute hydrochloric acid and ethanol
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(NC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |